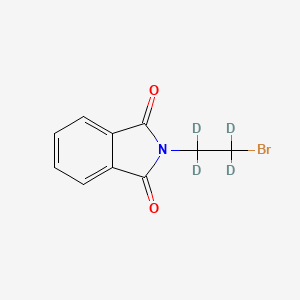

N-(2-溴乙基-d4)邻苯二甲酰亚胺

描述

“N-(2-Bromoethyl-d4)phthalimide” is an intermediate used in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .

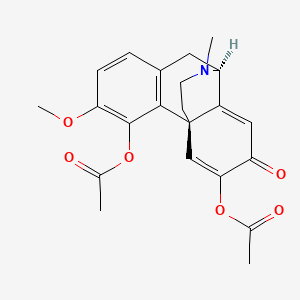

Molecular Structure Analysis

The molecular formula of “N-(2-Bromoethyl-d4)phthalimide” is C10H4D4BrNO2 . The molecular weight is 258.1 .Chemical Reactions Analysis

“N-(2-Bromoethyl-d4)phthalimide” is the deuterium labeled N-(2-Bromoethyl)phthalimide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .科学研究应用

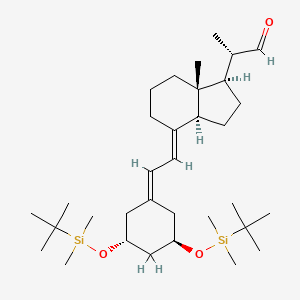

Charge Delocalization Studies

The compound is used in theoretical studies to analyze charge delocalization patterns within molecules. By employing natural bond orbital (NBO) analyses and simulated UV-visible spectra, researchers can predict electron population in core, valance, and Rydberg sub-shells, which is valuable for drug design and understanding molecular stability .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, N-(2-Bromoethyl)phthalimide reacts with phenyl magnesium bromide to produce 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one . This reaction is significant for constructing complex molecular structures in pharmaceuticals and other organic compounds .

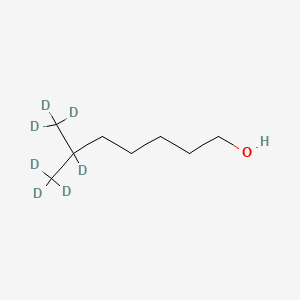

Solvent Effect Studies

The compound’s behavior in different solvent mediums, such as water, ethanol, and methanol, is examined using the polarizable continuum model (PCM). These studies are essential for predicting the energetic behavior of the compound in various environments, which is crucial for drug formulation and chemical reactions .

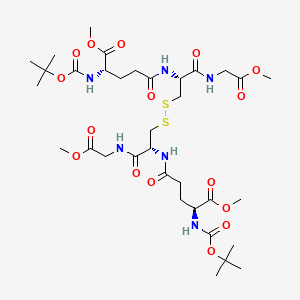

Isotope Tracing in Drug Development

The deuterium-labeled version, N-(2-Bromoethyl)phthalimide-d4 , is used for isotope tracing in the drug development process. Stable heavy isotopes like deuterium are incorporated into drug molecules to track and quantify them during pharmacokinetic studies .

Molecular Orbital Simulations

Researchers use this compound to perform complete molecular orbital simulations. Theoretical UV-visible spectra derived from these simulations provide a deeper understanding of the charge delocalization pattern and molecular stability, which is beneficial for the development of new materials and drugs .

Cross-Linking Reagent

In polymer science, N-(2-Bromoethyl)phthalimide serves as a cross-linking reagent. It is used to modify polymers’ properties by creating covalent bonds between polymer chains, thus altering their mechanical and thermal properties .

Analytical Chemistry Applications

The compound is also used in analytical chemistry to develop new analytical methods. Its unique properties enable the creation of sensitive and selective detection systems for various analytes, improving the accuracy and efficiency of chemical analysis .

作用机制

Target of Action

This compound is primarily used in proteomics research , which suggests it may interact with proteins or other biomolecules

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

As a compound used in proteomics research , it may be involved in various biochemical pathways depending on the proteins it interacts with

Pharmacokinetics

It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs . This could potentially impact the bioavailability of N-(2-Bromoethyl-d4)phthalimide.

Result of Action

As a compound used in proteomics research , it may have diverse effects depending on the proteins it interacts with

属性

IUPAC Name |

2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZXTOCAICMPQR-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Bromoethyl-d4)phthalimide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。